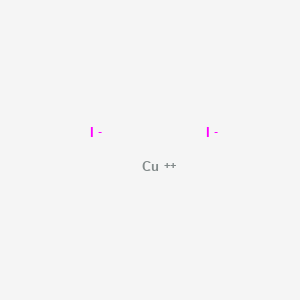

Copper iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper iodide, also known as cuprous iodide, is an inorganic compound with the chemical formula CuI. It is a white or slightly yellowish solid at room temperature. When exposed to light, it slowly turns brown due to the liberation of iodine. This compound is not readily soluble in water but can dissolve in solutions containing iodide ions or in concentrated halide solutions. This compound is used in various applications, ranging from organic synthesis to cloud seeding .

Méthodes De Préparation

Copper iodide can be prepared through several synthetic routes. In the laboratory, it is commonly prepared by mixing an aqueous solution of potassium iodide with a soluble copper(II) salt such as copper(II) sulfate. The reaction can be represented as: [ \text{CuSO}_4 + 2 \text{KI} \rightarrow \text{CuI}_2 + \text{K}_2\text{SO}_4 ]

Another method involves the direct reaction of iodine with copper: [ \text{Cu} + \text{I}_2 \rightarrow \text{CuI} ]

Industrial production often involves the reaction of copper sulfate with potassium iodide, where this compound precipitates out of the solution and can then be collected .

Analyse Des Réactions Chimiques

Copper iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : this compound can be oxidized to copper(II) iodide and iodine. [ 2 \text{CuI} \rightarrow \text{Cu}_2\text{I}_2 + \text{I}_2 ]

-

Reduction: : this compound can be reduced to metallic copper. [ \text{CuI} + \text{H}_2 \rightarrow \text{Cu} + \text{HI} ]

-

Substitution: : this compound can react with various organic and inorganic reagents to form different products. For example, it can react with aryl iodides to form aryl sulfides. [ \text{CuI} + \text{ArI} \rightarrow \text{ArCuI} ]

Common reagents used in these reactions include iodine, hydrogen, and aryl iodides. The major products formed from these reactions include copper(II) iodide, iodine, metallic copper, and aryl sulfides .

Applications De Recherche Scientifique

Copper iodide has a wide range of scientific research applications:

-

Chemistry: : It is used as a catalyst in organic synthesis, including coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Ullmann reactions. It is also used in living radical polymerizations and cross-coupling reactions .

-

Biology and Medicine: : this compound serves as a source of iodine in antiseptic solutions. Its ability to slowly release iodine makes it ideal for sustained topical applications .

-

Industry: : this compound is used in the fabrication of solar cells, photoluminescent materials, and nanocrystal synthesis. It is also used in cloud seeding, where iodide ions act as nuclei around which water vapor can condense, promoting rainfall .

Mécanisme D'action

The mechanism of action of copper iodide involves its ability to participate in various chemical reactions. In organic synthesis, it acts as a catalyst by facilitating the formation of bonds between different molecules. In biological applications, this compound releases iodine, which has antiseptic properties. The molecular targets and pathways involved include the formation of copper-iodine bonds and the release of iodine ions .

Comparaison Avec Des Composés Similaires

Copper iodide can be compared with other similar compounds such as copper(I) fluoride, copper(I) chloride, and copper(I) bromide. These compounds share similar properties, such as being inorganic polymers and having a rich phase diagram with several crystalline forms. copper iod

Propriétés

Formule moléculaire |

CuI2 |

|---|---|

Poids moléculaire |

317.35 g/mol |

Nom IUPAC |

copper;diiodide |

InChI |

InChI=1S/Cu.2HI/h;2*1H/q+2;;/p-2 |

Clé InChI |

GBRBMTNGQBKBQE-UHFFFAOYSA-L |

SMILES canonique |

[Cu+2].[I-].[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B8699836.png)

![ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B8699840.png)

![N-methoxy-N-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8699899.png)